

Physicochemical Properties of Benzoyl-L-leucine: A Technical Guide for Experimental Design

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzoyl-L-leucine**

Cat. No.: **B075750**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Benzoyl-L-leucine**. The data and protocols presented herein are intended to support researchers in designing and executing experiments, from fundamental laboratory studies to advanced drug development applications.

Core Physicochemical Data

A summary of the key quantitative data for **Benzoyl-L-leucine** is presented in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of **Benzoyl-L-leucine**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₇ NO ₃	[1] [2]
Molecular Weight	235.28 g/mol	[1] [2] [3]
Appearance	White to off-white solid/powder	[3] [4]
CAS Number	1466-83-7	[1] [3] [5]

Table 2: Experimentally Relevant Physicochemical Parameters of **Benzoyl-L-leucine**

Parameter	Value	Conditions	Source
Melting Point	140-144 °C (for DL form)	Not specified	[4]
logP (calculated)	2.5	XLogP3	[1]
Solubility	50 mg/mL	Methanol	[2]
250 mg/mL	DMSO (with sonication)	[3][6]	
Optical Activity	$[\alpha]_{D}^{20} -10.0 \pm 1^\circ$	c = 1% in methanol	[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on established laboratory techniques.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.[7]

Methodology: Capillary Method

- Sample Preparation: A small amount of dry, powdered **Benzoyl-L-leucine** is packed into a capillary tube to a height of 2-3 mm.[7][8] The tube is then tapped to ensure the sample is compact.[7][8]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns apparatus.[7]
- Heating: The sample is heated at a controlled rate.[9] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate of 1-2°C per minute near the expected melting point.[8]

- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range. For a pure compound, this range should be narrow, typically 1-2°C.[7]

Solubility Determination

Determining the solubility of **Benzoyl-L-leucine** in various solvents is crucial for designing experiments and formulating solutions.

Methodology: Shake-Flask Method

- Preparation: Add an excess amount of **Benzoyl-L-leucine** to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed container.[10]
- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The solubility is then expressed as mass per unit volume (e.g., mg/mL) or molarity. [10]

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution.

Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.[11][12]
- Partitioning: A known amount of **Benzoyl-L-leucine** is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a

separatory funnel or vial and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.[12]

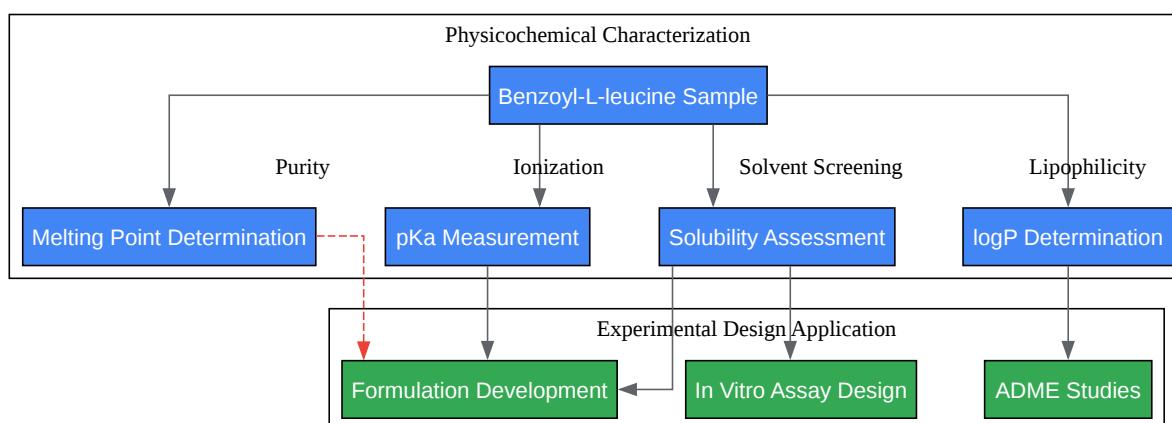
- Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
- Analysis: The concentration of **Benzoyl-L-leucine** in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]

pKa Determination

The pKa value indicates the strength of an acid and is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility and biological activity.

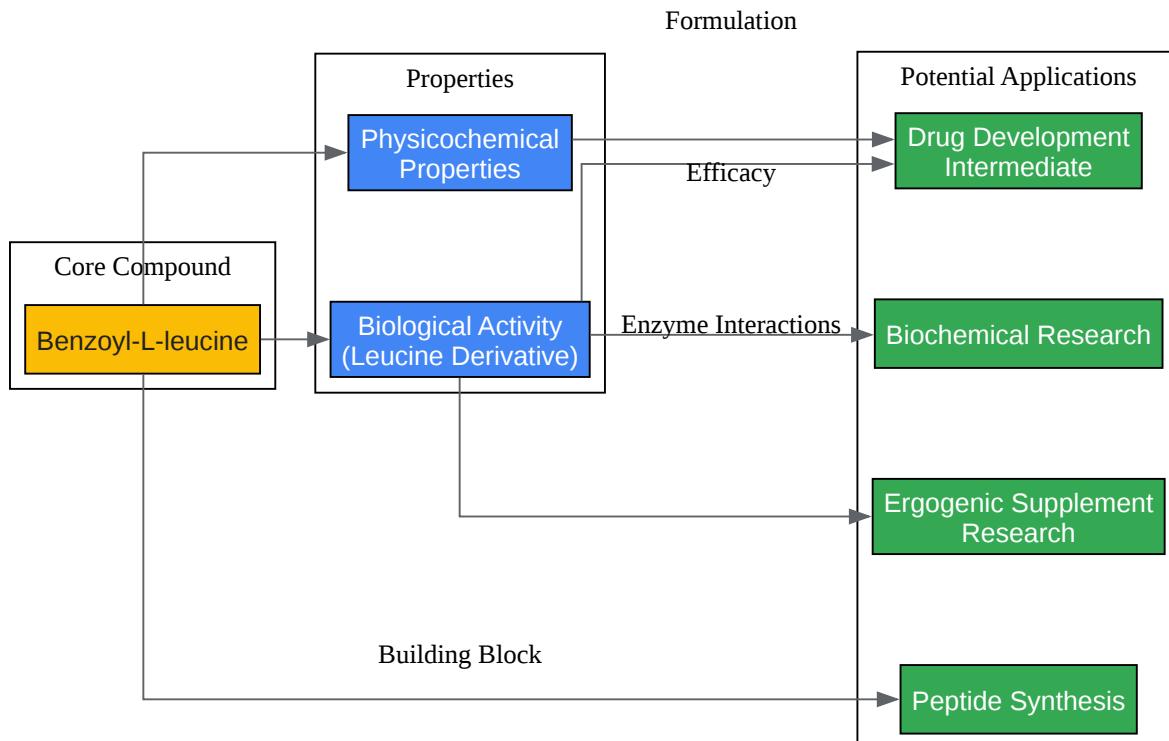
Methodology: Potentiometric Titration

- Sample Preparation: A solution of **Benzoyl-L-leucine** of known concentration is prepared in water or a suitable co-solvent. The ionic strength of the solution should be kept constant, for example, by using 0.15 M KCl.[13]
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[13]
- pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[13]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[14]


Stability and Degradation

While specific stability data for **Benzoyl-L-leucine** is not extensively published, its chemical structure provides insights into its likely stability profile. The N-benzoyl group is generally

stable. However, the amide and carboxylic acid functional groups can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. For long-term storage, it is recommended to keep **Benzoyl-L-leucine** in a cool, dry, and dark place in a tightly sealed container.[4][15]


Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for physicochemical characterization and the potential applications of **Benzoyl-L-leucine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of **Benzoyl-L-leucine**.

[Click to download full resolution via product page](#)

Caption: Logical relationships and potential applications of **Benzoyl-L-leucine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoyl-L-leucine | C13H17NO3 | CID 853887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzoyl- L -leucine = 99.0 1466-83-7 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. BENZOYL-L-LEUCINE | 1466-83-7 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westlab.com [westlab.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physicochemical Properties of Benzoyl-L-leucine: A Technical Guide for Experimental Design]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075750#physicochemical-properties-of-benzoyl-l-leucine-for-experimental-design>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com